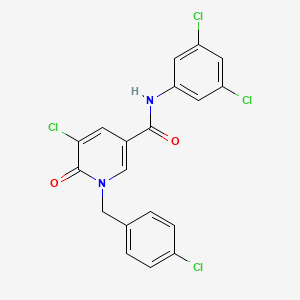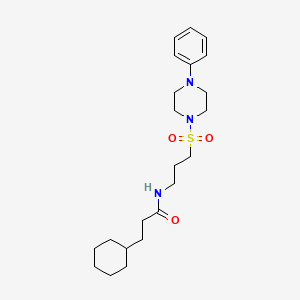
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BQS belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Protein Kinase Inhibition
Isoquinolinesulfonamides, including derivatives similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide, have been recognized for their novel and potent inhibition of cyclic nucleotide-dependent protein kinase and protein kinase C. This inhibition plays a significant role in regulating various biological processes, suggesting potential applications in the development of therapeutics targeting diseases associated with kinase dysregulation (Hidaka et al., 1984).
Antitumor Agents
Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, structurally related to the compound , have been synthesized and evaluated for their antitumor activity. These compounds demonstrated potent efficacy against various cancer cell lines, highlighting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Synthesis of Heterocycles
Derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds. The reactivity of these derivatives under different conditions can lead to the formation of complex molecules, which have applications in medicinal chemistry and drug design (Cremonesi et al., 2010).
HIV Integrase Inhibition
Styrylquinoline derivatives, similar to the compound of interest, have been shown to inhibit HIV-1 integrase, an enzyme critical for the HIV replication cycle. This suggests potential applications in designing inhibitors targeting HIV integration into the host genome (Jiao et al., 2010).
Carbonic Anhydrase Interaction
Investigations into the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides revealed significant inhibitory effects. These interactions suggest potential therapeutic applications in treating conditions like glaucoma and edema, where carbonic anhydrase activity is implicated (Bruno et al., 2017).
Synthesis of Azo Disperse Dyes
The compound and its derivatives have been employed in the synthesis of azo disperse dyes, demonstrating the chemical versatility and application of these molecules in dyeing and pigmentation processes (Rufchahi et al., 2014).
Propriétés
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCZCECAFUJWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-((2-fluorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720558.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2720562.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2720563.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)
![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide](/img/structure/B2720569.png)
![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)


![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate](/img/structure/B2720575.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)